Calcium cyclamate

Description

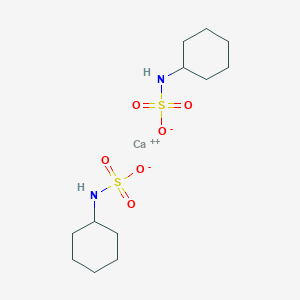

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;N-cyclohexylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO3S.Ca/c2*8-11(9,10)7-6-4-2-1-3-5-6;/h2*6-7H,1-5H2,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLJMHXGZUJRTL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24CaN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057892 | |

| Record name | Calcium cyclamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Calcium cyclamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4154 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Form: crystals; pleasant, very sweet taste; practically insol in alcohol, benzene, chloroform, ether; pH of 10% aq soln 5.5-7.5; Said to be more resistant to cooking temp than saccharin /Dihydrate/, ODORLESS; WHITE CRYSTALLINE POWDER; 1 G SOL IN 4 ML WATER; 1 G SOL IN 60 ML ETHANOL; 1 G SOL IN 1.5 ML PROPYLENE GLYCOL; LOSS ON DRYING @ 140 °C FOR 2 HR 9.0% MAX /DIHYDRATE/; IN DILUTE SOLN ABOUT 30 TIMES AS SWEET AS SUCROSE, SOL IN AQ SOLN OF SORBITOL; 25 G SOL IN 100 ML 25% ALCOHOL; 2.4 G SOL IN 100 ML 90% ETHYL ALCOHOL, Soluble in water. Insoluble in most organic solvents. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

139-06-0 | |

| Record name | Calcium cyclamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, N-cyclohexyl-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium cyclamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(cyclohexylsulphamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CYCLAMATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X12LMJ1WYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Routes and Industrial Production of Calcium Cyclamate

Chemical Synthesis of Cyclamates: Methodologies and Precursors

The synthesis of cyclamates, including calcium cyclamate, is a multi-step chemical process that begins with a key intermediate, cyclohexylamine (B46788), and involves a critical sulfonation reaction. sorbit.ruwho.intatamanchemicals.comnih.govatamanchemicals.com

Cyclohexylamine as a Key Intermediate in Cyclamate Production

Cyclohexylamine is the foundational precursor for the synthesis of cyclamates. sorbit.ruwho.intatamanchemicals.comnih.govatamanchemicals.com It serves as the starting material that undergoes sulfonation to form cyclamic acid, which is then converted to its various salts, including this compound. atamanchemicals.com Industrially, cyclohexylamine is typically produced through the reduction of aniline. who.intnih.gov This precursor is a critical raw material for several chemical products, including the sweetener known commercially as cyclamate. haofeichem.com

Sulfonation and Related Reactions in Cyclamate Formation

The core chemical reaction in the formation of cyclamates is the sulfonation of cyclohexylamine. who.intatamanchemicals.comatamanchemicals.com This reaction involves the addition of a sulfonic acid group (-SO₃H) to the nitrogen atom of the cyclohexylamine molecule. wikipedia.org Commercially, this is achieved by reacting cyclohexylamine with a sulfonating agent in the presence of a base. atamanchemicals.comatamanchemicals.com

Several sulfonating agents can be employed in this process, including:

Sulfur trioxide (SO₃) : Reacting cyclohexylamine with sulfur trioxide is a direct method for producing cyclamic acid's precursor. atamanchemicals.comatamanchemicals.com

Sulfamic acid (H₃NSO₃) : This is another common sulfonating agent used in the production of cyclamates. atamanchemicals.comnih.govatamanchemicals.com

Chlorosulfonic acid (HSO₃Cl) : Historically, chlorosulfonic acid has also been used as a sulfonating agent in this process. nih.gov

The reaction with sulfur trioxide or sulfamic acid typically proceeds by reacting the freebase cyclohexylamine with the sulfonating agent. atamanchemicals.comwikipedia.org The initial product of this reaction is often an amine salt of cyclamate, such as cyclohexylammonium N-cyclohexylsulfamate. nih.gov

Industrial Scale Production Processes for this compound

On an industrial scale, the production of this compound involves a series of controlled steps to ensure the efficient and safe synthesis of the final product. sorbit.ruatamanchemicals.comnih.govatamanchemicals.com The general process can be outlined as follows:

Sulfonation of Cyclohexylamine : The process begins with the sulfonation of cyclohexylamine using one of the methods described previously. atamanchemicals.comnih.gov For instance, cyclohexylamine can be reacted with sulfamic acid in a high-boiling-point solvent. nih.gov

Formation of an Intermediate Salt : This initial reaction often results in the formation of an intermediate, such as N-cyclohexyl-N-cyclohexylammonium sulfamate. nih.gov In some processes, tertiary bases like triethylamine or trimethylamine may be used as condensing agents. atamanchemicals.comatamanchemicals.com

Conversion to this compound : The intermediate amine salt is then converted to this compound. This is achieved by treating the intermediate with calcium hydroxide (B78521) (Ca(OH)₂) or another suitable calcium-containing base. nih.govatamanchemicals.com This reaction displaces the cyclohexylamine or tertiary amine, which can then be recovered and recycled, and forms the calcium salt of cyclamic acid. nih.gov

The resulting this compound is then purified through processes such as crystallization to remove impurities and obtain a product that meets food-grade standards. tiiips.com

Table 1: Overview of Industrial Production Steps for this compound

| Step | Description | Key Reactants | Key Products |

| 1. Preparation of Precursor | Production of the key intermediate, cyclohexylamine. | Aniline | Cyclohexylamine |

| 2. Sulfonation | Reaction of cyclohexylamine with a sulfonating agent. | Cyclohexylamine, Sulfur trioxide or Sulfamic acid | Cyclohexylammonium N-cyclohexylsulfamate |

| 3. Neutralization and Salt Formation | Treatment of the intermediate with a calcium base. | Cyclohexylammonium N-cyclohexylsulfamate, Calcium hydroxide | This compound, Cyclohexylamine |

| 4. Purification | Isolation and purification of the final product. | Crude this compound | Purified this compound |

Research on Optimizing Synthetic Yields and Purity Profiles

While specific, recent research dedicated solely to optimizing this compound synthesis is not extensively publicized, the general principles of chemical process optimization are applicable. The primary goals in optimizing the industrial production of this compound would be to maximize the yield of the desired product while minimizing the formation of impurities.

Key areas for optimization in the synthesis of this compound would likely focus on:

Reaction Conditions : Fine-tuning parameters such as temperature, pressure, and reaction time can significantly impact the yield and purity of the final product. For example, controlling the temperature during the exothermic sulfonation reaction is crucial to prevent side reactions and charring. google.com

Stoichiometry of Reactants : Adjusting the molar ratios of cyclohexylamine to the sulfonating agent can influence the completeness of the reaction and the formation of byproducts. Maintaining an excess of cyclohexylamine can be a strategy to drive the reaction to completion. google.com

Choice of Solvent and Catalyst : The selection of an appropriate solvent can affect reaction rates and the ease of product separation. While not always required, the use of catalysts could potentially improve the efficiency of the sulfonation step.

Purification Techniques : Research into more efficient and cost-effective purification methods, such as advanced crystallization techniques or chromatography, could lead to a higher purity final product with less loss of material.

Impurity Profile Management : A significant aspect of optimization is the control of impurities. A notable impurity in cyclamate production is dicyclohexylamine. fao.org Research would aim to understand the formation mechanisms of such impurities and develop strategies to minimize their presence in the final product.

Table 2: Potential Impurities and Their Precursors in this compound Synthesis

| Impurity | Potential Precursor(s) |

| Cyclohexylamine | Unreacted starting material |

| Dicyclohexylamine | Formed from side reactions of cyclohexylamine |

| Sulfates | From side reactions involving the sulfonating agent |

Ongoing research and development in the broader field of chemical synthesis and purification continuously contribute to the incremental improvement of industrial processes like the production of this compound, even if specific studies are not widely disseminated.

Advanced Analytical Chemistry of Calcium Cyclamate

Spectrophotometric Determination Techniques for Cyclamates

Spectrophotometry encompasses a range of analytical methods that measure the absorption or transmission of light by a substance to determine its concentration. For cyclamates, these techniques often involve chemical reactions to produce a light-absorbing or light-scattering species, as cyclamate itself does not have a strong chromophore.

UV-Vis Spectrophotometry in Cyclamate Analysis: Principles and Challenges

UV-Vis spectrophotometry is an analytical technique that measures the amount of ultraviolet or visible light absorbed by a sample. technologynetworks.com The principle is based on the Beer-Lambert law, which states that for a given substance, the amount of light absorbed at a particular wavelength is directly proportional to the concentration of the substance in the solution. mt.com A spectrophotometer passes a light beam through a sample, and a detector measures the intensity of the light that passes through it. mt.comresearchgate.net This allows for the quantification of the analyte. mt.com

A primary challenge in the analysis of calcium cyclamate is that the cyclamate ion lacks a suitable chromophore, meaning it does not absorb UV or visible light sufficiently for direct quantification. researchgate.net To overcome this, derivatization methods are employed to convert cyclamate into a compound that is detectable by UV-Vis spectrophotometry. researchgate.netnih.gov

One common derivatization strategy involves the quantitative conversion of cyclamate to N,N-dichlorocyclohexylamine by adding excess hypochlorite. nih.gov This resulting derivative, N,N-dichlorocyclohexylamine, exhibits UV absorption at a wavelength of 314 nm, allowing for its measurement. nih.govnih.gov Another approach involves the protonation of cyclamate ions in an acidic medium to form cyclamic acid. rsc.orgrsc.org This is followed by an extraction into an organic solvent like chloroform (B151607) containing a reagent such as rhodamine B. rsc.orgrsc.org The cyclamic acid reacts with rhodamine B to form a colored ion-pair complex, which can be measured spectrophotometrically at its maximum absorbance wavelength, around 560 nm. rsc.org

Despite the utility of these methods, several challenges exist. Spectral interference from other compounds in the sample matrix that absorb light at similar wavelengths can lead to inaccurate results. drawellanalytical.com Therefore, rigorous sample preparation, including techniques like extraction, is often necessary to isolate the analyte from interfering substances. nih.govdrawellanalytical.com Furthermore, the accuracy of the analysis depends heavily on the completeness and reproducibility of the derivatization reaction. drawellanalytical.com

Turbidimetric Methods for Cyclamate Quantification

Turbidimetric methods are a form of spectrophotometric analysis that quantifies an analyte by measuring the turbidity, or cloudiness, of a solution. This turbidity is caused by the presence of suspended solid particles. The intensity of light scattered by the suspended particles is measured, and this is related to the concentration of the substance that formed the precipitate.

For cyclamate quantification, a flow injection turbidimetric method has been developed. researchgate.netresearchgate.net This method is based on the oxidation of the sulfamic group of the cyclamate molecule to a sulfate (B86663) ion. researchgate.netresearchgate.net This oxidation is typically achieved by adding sodium nitrite (B80452) in an acidic medium. researchgate.netresearchgate.net Following the oxidation, a precipitating agent, barium chloride, is introduced. researchgate.netresearchgate.net The barium ions react with the newly formed sulfate ions to produce a fine precipitate of barium sulfate (BaSO₄). researchgate.netresearchgate.net The resulting turbidity of the barium sulfate suspension is then measured by a spectrophotometer at a specific wavelength, such as 420 nm, to determine the initial concentration of cyclamate. researchgate.netresearchgate.net To maintain the stability of the precipitate for accurate measurement, a substance like poly(vinyl alcohol) (PVA) may be added. researchgate.netresearchgate.net

This method has been successfully applied to determine cyclamate in various products. researchgate.net The technique offers a linear response within specific concentration ranges, for example, between 0.015 and 0.120% (w/v). researchgate.netresearchgate.net

Interactive Table: Comparison of Spectrophotometric Methods

Click to view data

| Method Type | Principle | Derivatization/Reaction | Detection Wavelength | Key Findings & Performance | Citations |

| UV-Vis Spectrophotometry | Measures absorbance of a colored derivative. | Conversion to N,N-dichlorocyclohexylamine via hypochlorite. | 314 nm | Average recoveries of 99.7% in soft drinks and 103.8% in jams. | nih.gov |

| UV-Vis Spectrophotometry | Ion-pair complex formation. | Protonation to cyclamic acid, then reaction with Rhodamine B. | 560 nm | Linear range: 50–900 ng/mL; LOD: 10 ng/mL. | rsc.orgrsc.org |

| UV-Vis Spectrophotometry | Indirect method based on degradation of a colored species. | Hydrolysis of cyclamate, reaction with nitrous acid, and subsequent degradation of anthocyanins by residual nitrous acid. | 515 nm | Linear range: 3.19 to 20 mg/L; LOD: 0.96 mg/L. | researchgate.netuaeh.edu.mxuaeh.edu.mx |

| Turbidimetry | Measures turbidity from a precipitate. | Oxidation to sulfate with nitrite, followed by precipitation with barium chloride. | 420 nm | Linear range: 0.015–0.120% (w/v); LOD: 0.006% (w/v). | researchgate.netresearchgate.net |

Chromatographic Separations for Cyclamate and its Related Compounds

Chromatography is a powerful laboratory technique for the separation, identification, and quantification of components within a mixture. Due to its versatility and sensitivity, it is a cornerstone in the analysis of cyclamate and its related compounds, such as its primary metabolite, cyclohexylamine (B46788).

High-Performance Liquid Chromatography (HPLC) in Cyclamate Research: Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a predominant technique for cyclamate analysis. nih.govcore.ac.uk However, a significant challenge is that cyclamate lacks a UV-absorbing chromophore, making direct detection by common HPLC-UV detectors difficult. researchgate.net To address this, pre-column or post-column derivatization is required to attach a chromophoric or fluorophoric tag to the cyclamate molecule or its derivative. researchgate.net

A widely adopted strategy involves the initial oxidation of cyclamate to cyclohexylamine. nih.govresearchgate.net This is often accomplished using reagents like hydrogen peroxide. researchgate.net The resulting cyclohexylamine can then be reacted with various derivatizing agents to form a product that is readily detectable. Common derivatization agents for cyclohexylamine include:

Trinitrobenzenesulfonic acid (TNBS): This reagent reacts with cyclohexylamine to form a colored derivative that can be analyzed by HPLC-UV. nih.govresearchgate.net Cycloheptylamine (B1194755) is often used as an internal standard in this method. nih.govresearchgate.net

Dansyl chloride: This reagent creates a highly fluorescent derivative with cyclohexylamine, allowing for sensitive detection. plos.org A method using dansyl chloride derivatization at 60°C for 20 minutes has been established for analyzing cyclohexylamine, a decomposition product of cyclamate. plos.org

4-fluoro-7-nitrobenzofuran (NBD-F): This agent produces derivatives that can be detected by either absorbance at 485 nm or with greater sensitivity via fluorescence (excitation at 485 nm, emission at 530 nm). researchgate.net

Another successful derivatization approach, which does not require the initial oxidation to cyclohexylamine, is the direct conversion of cyclamate to N,N-dichlorocyclohexylamine. nih.govnih.gov This derivative is analyzed by reversed-phase HPLC with UV detection at 314 nm. nih.govnih.gov This method has been validated for various tabletop sweeteners, demonstrating good specificity and recovery rates between 92% and 108%. nih.govcore.ac.uk

Interactive Table: HPLC Derivatization Strategies for Cyclamate Analysis

Click to view data

| Derivatization Strategy | Derivatizing Agent | Analyte Detected | Detection Method | Limit of Detection (LOD) | Citations |

| Oxidation followed by derivatization | Trinitrobenzenesulfonic acid (TNBS) | Trinitrobenzylsulfonate derivative of cyclohexylamine | HPLC-UV | 1-20 mg/kg | nih.govresearchgate.net |

| Oxidation followed by derivatization | 4-fluoro-7-nitrobenzofuran (NBD-F) | NBD-cyclohexylamine derivative | HPLC-Fluorescence | 0.4 mg/kg | researchgate.net |

| Oxidation followed by derivatization | Dansyl chloride | Dansyl-cyclohexylamine derivative | HPLC-UV (254 nm) | 0.5 mg/kg (for cyclohexylamine) | plos.org |

| Direct derivatization | Sodium hypochlorite | N,N-dichlorocyclohexylamine | HPLC-UV (314 nm) | Varies by matrix | nih.govnih.govcore.ac.uk |

Gas Chromatography (GC) Applications for Volatile Cyclamate Derivatives

Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. Since this compound is a non-volatile salt, it cannot be directly analyzed by GC. researchgate.net Therefore, a derivatization step is essential to convert it into a volatile compound suitable for GC analysis. researchgate.net

The most common derivatization method involves converting cyclamate into N,N-dichlorocyclohexylamine using a reagent like sodium hypochlorite. researchgate.net This derivative is sufficiently volatile and possesses strong electronegativity, making it highly suitable for detection by an Electron Capture Detector (GC-ECD), which is very sensitive to electronegative compounds. researchgate.net

Alternatively, cyclamate can be converted into a nitroso derivative. researchgate.netnih.gov This derivative can then be separated on a capillary column and detected using a mass spectrometer (GC-MS). researchgate.netnih.gov GC-MS offers high selectivity and sensitivity, allowing for reliable quantification. An established method using this derivatization reported a limit of detection of 0.2 µg/mL and a limit of quantification of 0.7 µg/mL in urine samples. researchgate.netnih.gov Another approach involves the reaction of cyclamate with nitrite in an acidic medium to form cyclohexene, which is then extracted from the headspace and analyzed by GC. researchgate.net

Interactive Table: GC Derivatization Methods for Cyclamate Analysis

Click to view data

| Derivatization Product | Derivatizing Reagent | Detector | Key Findings & Performance | Citations |

| N,N-dichlorocyclohexylamine | Sodium hypochlorite | Electron Capture Detector (ECD) | The derivative is volatile and has high electronegativity, ideal for ECD detection. | researchgate.net |

| Nitroso derivative of cyclamate | Unspecified nitrosating agent | Mass Spectrometry (MS) | LOD: 0.2 µg/mL; LOQ: 0.7 µg/mL; Recovery: 88-94%. | researchgate.netnih.gov |

| Cyclohexene | Nitrite in acidic media | Flame Ionization Detection (FID) or MS | Headspace single-drop microextraction (HS-SDME) is used to capture the volatile cyclohexene. LOD: 5 µmol L−1. | researchgate.net |

Ion Chromatography and Conductivity Detection for Cyclamates

Ion Chromatography (IC) is a subset of liquid chromatography used for the separation of ions and polar molecules based on their affinity to an ion exchanger. shimadzu.com It is well-suited for analyzing ionic species like the cyclamate anion in aqueous solutions. shimadzu.com In IC, the most common detection method is conductivity detection. chromatographyonline.comdiduco.com

A conductivity detector measures the electrical conductivity of the eluent as it exits the chromatographic column. diduco.comthermofisher.com All ions contribute to the electrical conductivity of a solution, making this a universal detector for charged species. diduco.com The detector works by applying a voltage across two electrodes in a flow-through cell; the presence of ions allows a current to flow, and the resulting signal is proportional to the total ion concentration. shimadzu.com

There are two main modes of conductivity detection in IC:

Non-suppressed (or Single Column) IC: This is the simpler form where the detector directly measures the conductivity of the eluent from the column. shimadzu.comthermofisher.com The mobile phase itself has a high background conductivity, and the analyte is detected as a small change on top of this background. thermofisher.com

Suppressed IC: In this mode, a suppressor device is placed between the analytical column and the detector. thermofisher.com This device chemically reduces the conductivity of the eluent (background signal) while enhancing the conductivity of the analyte ions. This process significantly lowers the background noise and increases the signal-to-noise ratio, resulting in much higher sensitivity and lower detection limits. thermofisher.com Most EPA-approved methods utilize suppressed conductivity. shimadzu.com

Ion chromatography with conductivity detection provides a direct method for cyclamate analysis without the need for derivatization, which is a major advantage over HPLC-UV and GC methods. researchgate.net

Electrometric and Titrimetric Methods for this compound Assay

The quantification of this compound can be achieved through various classical and modern analytical techniques, including electrometric and titrimetric methods. These methods offer reliable alternatives to chromatographic approaches, often with advantages in terms of cost and simplicity.

One notable electrometric method involves the use of an ion-selective electrode (ISE) for the direct ionometric determination of cyclamate. A procedure has been developed utilizing an electrode with a polyvinylchloride membrane, which is reversibly selective to the cationic complex formed between cyclohexenesulfamic acid (a decomposition product of cyclamate) and barium ions. researchgate.net This electrochemical sensor incorporates an ionic associate of cyclohexenesulfamic acid with barium and 12-molybdophosphoric acid as the ion exchanger. researchgate.net This technique allows for the determination of sodium cyclamate in a concentration range of 1-90 µg/mL with a relative standard deviation of 3.1%. researchgate.net The reported limit of detection for this method is 0.25 µg/mL, and it is highly selective, showing no interference from other common artificial sweeteners. researchgate.net

Titrimetric methods also provide a robust means for cyclamate assay. A well-established method involves the titration of cyclamate in soft drinks with sodium nitrite. nih.gov Another approach is based on the oxidation of the sulfamic group of cyclamate to sulfate by adding nitrite. The resulting sulfate is then precipitated with barium chloride and can be quantified turbidimetrically. researchgate.net This flow injection turbidimetric method has a linear range between 0.015 and 0.120% (w/v). researchgate.net Furthermore, complexometric titration with EDTA is a standard method for determining the calcium content in various samples, which can be applied to assess the calcium component of this compound. mdpi.comccri.edu In this titration, a chelating agent, EDTA (ethylenediaminetetraacetic acid), quantitatively reacts with calcium ions. ccri.edu An indicator, such as Calcein, is used to signal the endpoint of the titration, which occurs when essentially all calcium ions have formed a complex with EDTA. mdpi.comccri.edu

Development and Validation of Robust Analytical Procedures

The widespread use of cyclamate necessitates the development and validation of efficient and robust analytical methods for its precise determination in various matrices. core.ac.uk Validation of these methods is critical to ensure they are specific, accurate, and reliable for regulatory monitoring and quality control. nih.gov

High-performance liquid chromatography (HPLC) is a popular technique for cyclamate analysis. core.ac.uk Since cyclamate lacks a strong chromophore for direct UV detection, derivatization is often required. researchgate.net One validated HPLC-UV method involves the peroxide oxidation of cyclamate to cyclohexylamine, followed by derivatization with trinitrobenzenesulfonic acid. researchgate.netnih.gov This method, which uses cycloheptylamine as an internal standard, has been validated for a range of foodstuffs. researchgate.nettandfonline.com Another validated method is based on European Standard EN 12857, where cyclamate is converted to N,N-dichlorocyclohexylamine for UV detection at 314 nm. core.ac.uk This HPLC-DAD/UV method proved to be specific and selective for determining cyclamate in tabletop sweeteners. core.ac.uk

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a rapid, sensitive, and selective alternative. A validated LC-MS/MS method was developed for determining cyclamate in 30 different types of foods, demonstrating good trueness and repeatability without the need for extensive clean-up procedures. nih.gov Gas chromatography (GC) methods have also been developed. One such method involves the conversion of cyclamate to a nitroso derivative, followed by GC-mass spectrometry (GC-MS) determination, which is noted for its sensitivity and specificity. nih.gov

The validation of these analytical procedures involves assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD). These parameters ensure the method's performance is well-characterized and fit for its intended purpose.

Table 1: Validation Parameters for HPLC-DAD/UV Method for Cyclamate in Tabletop Sweeteners core.ac.uk

| Parameter | Result |

| Precision (Repeatability, RSDr) | ≤ 3% |

| Precision (Intermediate, RSDR) | ≤ 3.3% |

| Recovery Rate | 92% to 108% |

| Method Uncertainty | 9.4% |

Table 2: Validation Parameters for LC-MS/MS Method for Cyclamate in Various Foods nih.gov

| Parameter | Result |

| Trueness | 85.0% to 106.6% |

| Repeatability (RSDr) | 1.7% to 9.4% |

| Within-laboratory Reproducibility (RSDwr) | 4.1% to 9.7% |

| Fortification Level | 0.5 µg/g |

Table 3: Validation Parameters for HPLC-UV Method with Derivatization researchgate.netnih.govtandfonline.com

| Parameter | Result |

| Limit of Detection (LOD) | 1–20 mg/kg |

| Linearity (Foods) | Up to 1300 mg/kg |

| Linearity (Beverages) | Up to 67 mg/l |

| Analytical Recovery | 82% to 123% |

Biochemical Pathways and Metabolite Research of Calcium Cyclamate

Microbial Biotransformation of Cyclamate in Gastrointestinal Systems

The biotransformation of calcium cyclamate within the body is not mediated by mammalian host enzymes but is exclusively a function of the gut microbiota. nih.gov Tissues such as the liver, spleen, kidney, and blood of rats and rabbits that are capable of converting cyclamate to its primary metabolite, cyclohexylamine (B46788), show no metabolic activity when incubated with [¹⁴C]cyclamate. nih.gov Instead, the conversion process occurs under anaerobic conditions within the lower gastrointestinal tract, specifically the cecum, colon, and rectum, where microbial populations reside. nih.gov This microbial conversion is the initial and rate-limiting step in the metabolism of cyclamate.

The ability to metabolize cyclamate into cyclohexylamine is not inherent in all individuals or animal models and appears to be an acquired characteristic of the gut flora, often developing after continuous exposure to cyclamate. nih.gov Research has identified the specific microorganisms responsible for this conversion in different species. In rats, the bacteria implicated are from the Clostridia class, while in rabbits, they are Enterobacteria, and in humans, Enterococci appear to be responsible. nih.gov Studies have shown that for rats maintained on a cyclamate-containing diet, there is a notable increase in the population of clostridia in their feces. nih.gov Interestingly, the ability of these microbial populations to perform the conversion can be unstable. For instance, when organisms from rat colon and rectum contents were subcultured, their capacity to transform cyclamate into cyclohexylamine was lost within three subcultures. nih.gov However, this loss of activity was significantly reduced if the subculturing occurred in a medium containing cyclamate, suggesting an adaptive enzymatic process. nih.gov

The core biochemical reaction in the microbial metabolism of cyclamate is desulfonation, the cleavage of the C-SO₃⁻ bond to release a sulfite (B76179) group and form cyclohexylamine. While the specific enzymes responsible for cyclamate desulfonation within gut microbes have not been fully characterized, the broader field of microbial biochemistry offers insights into potential mechanisms. Generally, microbial desulfonation of organosulfonates can occur through several recognized pathways. nih.govd-nb.info

One potential mechanism involves the activation of the carbon atom adjacent to the sulfonate group, often assisted by a cofactor like thiamine (B1217682) pyrophosphate, which facilitates the release of sulfite. nih.govd-nb.info A second general mechanism involves destabilizing the C-SO₃⁻ bond by adding an oxygen atom to the same carbon, a reaction typically catalyzed by an oxygenase. nih.govd-nb.info This hydroxylation makes sulfite a good leaving group, leading to spontaneous desulfonation. d-nb.info A third, less defined mechanism is a formally reductive reaction that also results in the cleavage of the carbon-sulfur bond. nih.govd-nb.info In many bacteria, the enzymes involved in desulfonation are inducible and are often regulated by the availability of sulfur in the environment, being part of a global network for sulfur scavenging. nih.govd-nb.info It is plausible that the conversion of cyclamate in the gut follows one of these established enzymatic strategies, likely induced by the sustained presence of cyclamate in the diet. nih.gov

A hallmark of cyclamate metabolism is the significant variability in conversion rates to cyclohexylamine, observed both between different species and among individuals within the same species. nih.govnih.gov This variability is a direct reflection of the composition and metabolic capacity of an individual's gut microbiota. nih.gov

In human studies, a wide spectrum of conversion efficiency has been documented. The majority of individuals convert less than 1% of an ingested cyclamate dose to cyclohexylamine, with many converting between 0.1% and 8%. researchgate.netwho.int However, in certain individuals identified as "converters," this rate can be substantially higher, occasionally reaching up to 60% of a given dose in short-term studies. nih.govnih.gov

Long-term studies have further illuminated the nature of this variability. In one 13-week study involving human volunteers, subjects were categorized as "converters" (>0.2% metabolism) or "non-converters" (<0.2% metabolism). nih.gov The research found that individuals who were initially non-converters generally remained so throughout the study. nih.gov The converter group, however, displayed more complex patterns. nih.gov

The findings from this long-term human study are summarized in the table below:

| Converter Group Profile | Description of Metabolism Pattern over 13 Weeks |

| Consistently Low | 3 out of 14 subjects showed consistently low, but detectable, conversion rates. nih.gov |

| Erratic Metabolism | 5 out of 14 subjects exhibited unpredictable fluctuations in their conversion rates. nih.gov |

| Increasing Metabolism | 5 out of 14 subjects began with low conversion rates that increased during the latter part of the study. nih.gov |

| Consistently High | 1 out of 14 subjects maintained a consistently high rate of metabolism throughout the study. nih.gov |

This study also noted marked day-to-day intrasubject variability, indicating that even within a single "converter," the efficiency of cyclamate metabolism is not constant. nih.gov The maximum conversion rates observed occasionally reached the 60% reported in earlier, shorter studies, but this high level of activity was not sustained and was typically followed by periods of lower metabolism. nih.gov

Secondary Metabolic Pathways of Cyclohexylamine in Experimental Organisms

Once cyclamate is converted to cyclohexylamine by the gut microbiota, cyclohexylamine is readily absorbed from the gastrointestinal tract into the bloodstream. nih.govwho.int Unlike its parent compound, cyclamate, which is metabolically inert to mammalian enzymes, cyclohexylamine undergoes further biotransformation in the body. nih.govnih.gov This secondary metabolism occurs primarily through hydroxylation of the cyclohexane (B81311) ring and, to a lesser extent, deamination. nih.gov The resulting metabolites are then prepared for excretion. who.intnih.gov

Research in various species has identified several hydroxylated metabolites of cyclohexylamine. who.intnih.gov The specific products and their relative abundance can differ between species. In humans who received oral doses of [¹⁴C]cyclohexylamine, two primary metabolites were definitively identified in the urine: cyclohexanol (B46403) and trans-cyclohexane-1,2-diol. who.intnih.gov Notably, N-hydroxycyclohexylamine was not detected in human urine. nih.govwho.int

In rats, the metabolic profile is more diverse. Studies have identified at least five minor hydroxylated metabolites. nih.gov These metabolites are excreted in the urine in both free and conjugated forms. nih.gov

The identified metabolites of cyclohexylamine in humans and rats are detailed below:

| Species | Metabolite | Percentage of Dose (in 24h) |

| Human | Cyclohexanol | 0.2% nih.gov |

| trans-Cyclohexane-1,2-diol | 1.4% nih.gov | |

| Rat | Cyclohexanol | 0.05% nih.gov |

| trans-3-Aminocyclohexanol | 2.2% nih.gov | |

| cis-4-Aminocyclohexanol | 1.7% nih.gov | |

| trans-4-Aminocyclohexanol | 0.5% nih.gov | |

| cis-3-Aminocyclohexanol | 0.1% nih.gov |

Excretion Dynamics of this compound and its Metabolites in Biological Systems

The excretion of this compound and its metabolites follows a dual pathway involving both urine and feces, with the route and proportions being highly dependent on absorption and microbial metabolism. nih.govwho.int Cyclamate that is absorbed from the gastrointestinal tract is not metabolized by the body and is excreted unchanged in the urine. nih.govwho.int The unabsorbed portion continues to the lower intestine, where it is either excreted directly in the feces or converted to cyclohexylamine by gut bacteria. nih.gov This resulting cyclohexylamine is then absorbed and, along with its own secondary metabolites, is primarily excreted via the urine. nih.govnih.gov

The balance between fecal and urinary excretion of the parent compound varies significantly across different species, reflecting differences in gastrointestinal absorption. nih.govwho.int

The table below illustrates the primary excretion routes for orally administered cyclamate over two to three days in different experimental models:

| Species | % Excreted in Feces | % Excreted in Urine |

| Human | ~50% | ~50% who.int |

| Rat | 50% | 40% nih.govwho.int |

| Guinea Pig | 30% | 65% nih.govwho.int |

| Rabbit | 5% | 95% nih.govwho.int |

In humans, sustained intake of cyclamate appears to enhance its absorption. who.int Following a single oral dose of [¹⁴C]cyclamate, the radioactivity was recovered in roughly equal amounts in the urine and feces over four days. who.int However, when subjects were pre-treated with a cyclamate-containing diet for several weeks before the radioactive dose, the total recovery increased, and a greater proportion was found in the urine. who.int The metabolites of cyclohexylamine, such as cyclohexanol and various aminocyclohexanols, are also eliminated from the body primarily through urinary excretion. nih.gov

Environmental Occurrence, Fate, and Degradation of Calcium Cyclamate

Environmental Distribution and Occurrence of Cyclamates

Cyclamates are not known to occur naturally and their presence in the environment is a direct result of human production and consumption. who.int As food additives, cyclamates enter the environment primarily through the discharge of effluents from wastewater treatment plants (WWTPs) and untreated municipal wastewater. nih.govresearchgate.net A significant portion of ingested cyclamate is excreted unchanged from the human body and enters the wastewater stream. nih.govresearchgate.net

Due to their resistance to conventional wastewater treatment processes, cyclamates are frequently detected in various aquatic environments. nih.govcabidigitallibrary.org Studies have consistently identified cyclamate in surface waters, including rivers and lakes, as well as in groundwater. nih.govresearchgate.netcabidigitallibrary.org For instance, a study of the Yellow River in China detected cyclamate (CYC) in surface water at concentrations ranging from 1.364 ng/L to 7786 ng/L for acesulfame (ACE), another artificial sweetener often studied alongside it. nih.gov In Tianjin, China, cyclamate was consistently detected in surface waters with concentrations ranging from 50 ng/L to 0.12 mg/L. researchgate.net

The concentration of cyclamates and other artificial sweeteners generally follows the order of WWTP influent > WWTP effluent > surface water > tap water > groundwater ≈ precipitation. researchgate.net While some artificial sweeteners like acesulfame and sucralose are considered persistent pollutants and indicators of older sewage pollution, cyclamate, along with saccharin (B28170), is often used as a marker for recent wastewater contamination due to its more degradable nature. researchgate.net The absence of cyclamate in some river samples can be attributed to its rapid environmental degradation and the lower consumed amounts discharged into receiving waters. researchgate.net

Table 1: Reported Concentrations of Cyclamate in Various Aquatic Environments

| Location | Water Body Type | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| Yellow River, China | Surface Water | 1.364 - 7786 (for ACE) | nih.gov |

| Tianjin, China | Surface Water | 50,000 - 120,000 | researchgate.net |

Physicochemical and Biological Degradation Processes in the Environment

The environmental fate of calcium cyclamate is governed by both physicochemical and biological processes that lead to its degradation. nih.govresearchgate.net

Photodegradation Kinetics and Products

Photodegradation, or the breakdown of compounds by light, is a potential degradation pathway for contaminants in surface waters. mdpi.com However, studies indicate that cyclamic acid (the form of cyclamate in aqueous solutions) is highly resistant to this process.

In a study examining the photochemical reactivity of several artificial sweeteners, cyclamic acid, along with saccharin and sucralose, was found to degrade very slowly, even under energetic ultraviolet radiation (UVR) used in water treatment. nih.gov Direct photochemical reactions under simulated solar radiation did not significantly degrade cyclamate. nih.gov The photolytic half-life for cyclamate in surface waters under solar radiation was estimated to be more than several years. nih.gov This suggests that direct photodegradation is not a significant removal mechanism for cyclamate in the environment.

Bioremediation and Microbial Degradation in Aquatic Environments

Biodegradation is considered a crucial process for the removal of cyclamates from the environment. nih.gov This process relies on the metabolic capabilities of microorganisms to break down the compound. nih.govmdpi.com

Metagenomic analysis of microbial communities has identified specific bacteria capable of the complete mineralization of cyclamate. nih.gov Research on cyclamate-degrading enrichment cultures revealed that several population genomes from the Alphaproteobacteria class, specifically from the Sphingomonadaceae and Methylobacteriaceae families, were abundant. nih.gov These findings point to the significant role of specific bacterial consortia in the natural attenuation of cyclamate in aquatic systems. nih.gov

While cyclamate is considered more degradable than some other artificial sweeteners, the rate and extent of its biodegradation can be influenced by various environmental factors, such as the presence of sufficient microbial populations and nutrients. researchgate.netuni-lj.si The process of microbial degradation involves complex metabolic pathways that transform the parent compound into simpler, less harmful substances. researchgate.netresearchgate.net

Environmental Interactions and Persistence Studies

Although more susceptible to degradation than highly persistent sweeteners, cyclamate can still be considered a pseudo-persistent substance due to its continuous introduction into aquatic environments. nih.govresearchgate.net Its persistence is a balance between its degradation rate and its constant replenishment from wastewater sources. nih.gov

The notable environmental degradation of cyclamate means it can serve as a reliable marker of recent sewage pollution. researchgate.net Its detection in water bodies, especially in the absence of more persistent sweeteners, can indicate a recent inflow of untreated or inadequately treated wastewater. researchgate.net The interaction of cyclamate with environmental matrices like soil and sediment is not as extensively studied, but its high solubility in water suggests it is likely to remain in the aqueous phase rather than sorbing to particulate matter. foodadditives.net The continuous input of cyclamates into the environment from domestic and industrial sources ensures their ubiquitous presence, making them a subject of ongoing environmental monitoring and research. nih.gov

Advancements in Calcium Cyclamate Research Methodologies

Innovations in Synthetic Chemistry for Cyclamate Derivatives

The synthesis of cyclamate and its derivatives has been an area of interest for chemists, aiming to improve efficiency and explore novel molecular structures. Calcium cyclamate is the calcium salt of cyclamic acid, which is typically prepared by the reaction of cyclohexylamine (B46788) with a sulfonating agent like sulfamic acid or sulfur trioxide. wikipedia.org

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient processes. youtube.com Innovations that could be applied to the synthesis of cyclamate derivatives include:

Catalytic Processes: The use of novel catalysts can lead to more efficient and selective reactions, reducing waste and energy consumption. youtube.com Research in catalysis is constantly evolving, with a focus on using earth-abundant metals and developing more robust catalytic systems.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for automation and high-throughput synthesis. youtube.com This technology could be adapted for the large-scale and efficient production of cyclamate and its derivatives.

Automated Synthesis: The integration of robotics and automation in chemical synthesis allows for the rapid generation of libraries of compounds. youtube.com This approach could be used to create a diverse range of cyclamate derivatives for structure-activity relationship studies.

While specific recent publications on the synthesis of novel cyclamate derivatives are not abundant in the public domain, the general advancements in synthetic chemistry provide a toolbox for future explorations in this area.

High-Throughput Analytical Methodologies for Complex Matrices

The accurate and efficient detection of this compound in various complex matrices, such as food and biological samples, is crucial for both quality control and research. High-throughput analytical methodologies have been developed to meet this demand.

Several analytical techniques are employed for the determination of artificial sweeteners, including cyclamate:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying sweeteners. unl.edusci-hub.se Modern HPLC systems, particularly when coupled with advanced detectors, offer high resolution and sensitivity.

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of compounds at very low concentrations. unl.edufoodindustryexecutive.com This technique provides high selectivity and is considered the method of choice for confirming the presence of sweeteners in food. unl.edu

Capillary Electrophoresis (CE): Capillary electrophoresis is another separation technique that can be used for the analysis of sweeteners, offering rapid analysis times. mdpi.com

Recent advancements in these technologies have focused on increasing throughput and reducing sample preparation time. Innovations such as ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS) have significantly improved the speed and accuracy of analysis. researchgate.net Additionally, the development of direct analysis techniques, such as Direct Analysis in Real Time (DART) mass spectrometry, allows for the rapid screening of samples with minimal preparation. nih.gov

| Analytical Technique | Principle | Application in Cyclamate Analysis | Recent Advancements |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Routine quantification in beverages and foodstuffs. sci-hub.se | Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and better resolution. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass analysis for identification and quantification. | Highly sensitive and selective detection in complex matrices like food and biological fluids. unl.edu | High-Resolution Mass Spectrometry (HRMS) for improved accuracy and identification of unknown compounds. researchgate.net |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | Rapid analysis of multiple sweeteners. mdpi.com | Coupling with contactless conductivity detection for enhanced sensitivity. mdpi.com |

| Direct Analysis in Real Time (DART) Mass Spectrometry | Direct ionization of samples in an open-air environment for rapid mass analysis. | High-throughput screening of food samples for sweeteners with minimal sample preparation. nih.gov | Miniaturization of DART sources for portable applications. |

Application of Omics Technologies in Metabolic Pathway Elucidation

Omics technologies, such as metabolomics, are powerful tools for understanding the biochemical effects of substances like this compound on biological systems. Metabolomics involves the comprehensive analysis of all metabolites in a biological sample, providing a snapshot of the metabolic state. nih.govumn.edu

Untargeted metabolomics studies have been employed to identify biomarkers associated with the consumption of artificially sweetened beverages. nih.govumn.edu These studies analyze a wide range of metabolites in biological fluids, such as serum, to identify changes that correlate with sweetener intake. nih.govumn.edu While these studies often look at the combined effects of various sweeteners, they provide a framework for investigating the specific metabolic impact of this compound.

The general approach for using omics to elucidate metabolic pathways involves:

Exposure: A biological system (e.g., cell culture, animal model, or human cohort) is exposed to this compound.

Sample Collection: Biological samples (e.g., blood, urine, tissues) are collected.

Metabolite Profiling: High-throughput analytical techniques, primarily LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to generate a comprehensive profile of the metabolites present in the samples.

Data Analysis: Sophisticated statistical and bioinformatics tools are used to identify metabolites that are significantly altered by cyclamate exposure.

Pathway Analysis: The identified metabolites are mapped to known metabolic pathways to understand which cellular processes are affected.

Through this approach, researchers can gain insights into how this compound is metabolized and its potential downstream effects on various biochemical pathways. nih.govresearchgate.net

Future Trajectories in this compound Chemical and Biochemical Research

The future of this compound research is likely to be driven by several key factors, including the growing demand for low-calorie food and beverage options and the continuous evolution of scientific technologies. giiresearch.comdatamintelligence.com

In chemical research , the focus will likely be on:

Green Synthesis: Developing more environmentally friendly and cost-effective methods for producing cyclamate.

Novel Derivatives: Synthesizing and characterizing new cyclamate derivatives with potentially improved properties, such as taste profile or stability. drugdiscoverynews.com

Advanced Materials: Exploring the use of cyclamate in the development of new materials, leveraging its chemical properties.

In biochemical research , future directions may include:

Personalized Nutrition: Investigating how individual differences in gut microbiota and genetics influence the metabolism and biological effects of cyclamate. youtube.com

Multi-Omics Approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive understanding of the systems-level effects of cyclamate consumption. aiijournal.com

Long-Term Studies: Conducting more extensive and long-term human studies to further elucidate the metabolic fate of cyclamate and its metabolites.

The continued refinement of analytical techniques and the application of powerful omics technologies will be instrumental in advancing our knowledge of this compound in the years to come.

Q & A

Basic Research Questions

Q. What experimental models are recommended for initial toxicological assessment of calcium cyclamate?

- Use rodent models (rats/mice) with controlled dietary administration at varying doses (e.g., 0.156–1.25% in drinking water) to establish dose-response relationships. Include multigenerational designs to assess reproductive and chronic effects, as demonstrated in Swiss SPF mice studies . Monitor urinary bladder histopathology and calculi formation, which are critical endpoints for cyclamate toxicity .

Q. How should researchers address variability in cyclamate-to-cyclohexylamine conversion rates across study populations?

- Conduct in vitro microbial biotransformation assays using fecal samples to simulate human gut flora activity. Pair with in vivo pharmacokinetic studies in animal models (e.g., guinea pigs, rabbits) to quantify interspecies differences in absorption and excretion. Analytical methods like LC-MS/MS are essential for detecting trace metabolites .

Q. What are the key parameters for validating this compound purity in experimental formulations?

- Employ ion chromatography to quantify cyclamate ions and detect impurities (e.g., cyclohexylamine, dicyclohexylamine). Purity thresholds should exceed 98%, with cyclohexylamine content <2.1 mg/kg, as per historical toxicology protocols .

Advanced Research Questions

Q. How can contradictory carcinogenicity data from rodent studies be reconciled?

- Analyze study design disparities:

- Species-specific responses : Syrian golden hamsters showed no bladder tumors even at 1.25% doses, whereas Holtzman rats developed transitional-cell papillomas at 2% .

- Diet composition : Low-protein diets exacerbated urinary tract calcifications in rats, confounding tumor incidence .

- Study duration : Survival times <50 weeks in high-dose groups may mask latent carcinogenic effects .

Q. What methodological improvements are needed to assess this compound’s epigenetic effects?

- Integrate multi-omics approaches:

- DNA methylation profiling : Use bisulfite sequencing in exposed vs. control animal tissues (e.g., liver, bladder).

- Transcriptomic analysis : RNA-seq to identify dysregulated pathways linked to metabolic or carcinogenic outcomes.

- Validate findings in human cell lines (e.g., HepG2, HT-1376) with physiologically relevant cyclamate concentrations .

Q. How do interspecies differences in cyclamate metabolism impact extrapolation to human risk?

- Rabbits exhibit near-complete cyclamate absorption (95% urinary excretion), while rats and guinea pigs show partial absorption (40–65%), mimicking human variability .

- Use physiologically based pharmacokinetic (PBPK) modeling to adjust for:

- Gut microbiota diversity : Human microbial communities convert 0.1–60% of cyclamate to cyclohexylamine, necessitating probabilistic exposure models .

- Placental transfer : Prioritize primate models (e.g., rhesus monkeys) for prenatal exposure studies, as cyclamate crosses the placenta .

Methodological Best Practices

Q. What statistical frameworks are critical for this compound dose-response analysis?

- Apply benchmark dose (BMD) modeling with Bayesian inference to estimate NOAEL/LOAEL thresholds. Account for censored data (e.g., early animal mortality) using Kaplan-Meier survival analysis .

- Report effect sizes (e.g., hazard ratios for tumor incidence) with 95% confidence intervals .

Q. How should researchers handle conflicting historical data on this compound’s safety?

- Adopt the IARC’s weight-of-evidence approach:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.